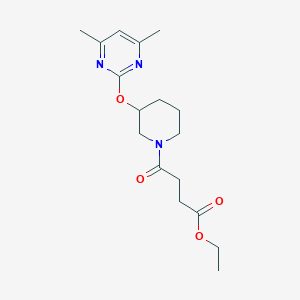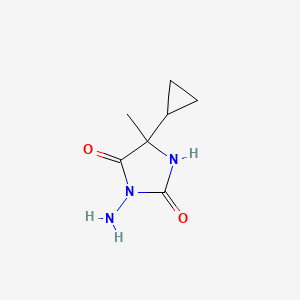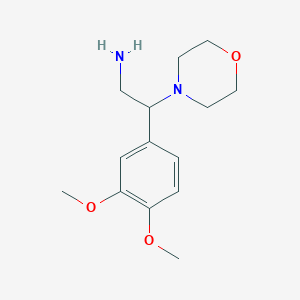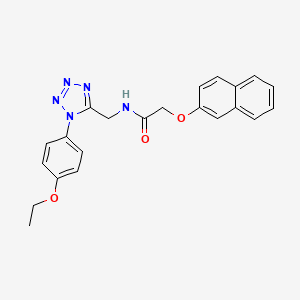
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is also known as EDP-420 or JNJ-632 and has been found to exhibit promising results in various preclinical studies.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidine-3-ol to form 3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine. This intermediate is then reacted with ethyl 4-oxobutanoate in the presence of a base to form the final product.
Starting Materials
4,6-dimethyl-2-chloropyrimidine, piperidine-3-ol, ethyl 4-oxobutanoate, base
Reaction
Step 1: React 4,6-dimethyl-2-chloropyrimidine with piperidine-3-ol in the presence of a base to form 3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine., Step 2: React 3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine with ethyl 4-oxobutanoate in the presence of a base to form Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate.
Wirkmechanismus
The mechanism of action of Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also acts as an antagonist of the adenosine A2A receptor, which is involved in various physiological processes.
Biochemische Und Physiologische Effekte
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also has neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate in lab experiments is its high potency and selectivity. It has been found to exhibit potent inhibitory activity against HDACs and adenosine A2A receptors. However, one of the limitations of using this compound is its relatively complex synthesis process, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for the research and development of Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate. One potential direction is the further exploration of its potential applications in the treatment of cancer and neurodegenerative diseases. Another potential direction is the development of more efficient and cost-effective synthesis methods for this compound, which may increase its availability for research purposes. Additionally, the potential use of this compound as a tool for studying the role of HDACs and adenosine A2A receptors in various physiological processes warrants further investigation.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has been extensively studied in preclinical research for its potential applications in drug development. It has been found to exhibit promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 4-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-4-23-16(22)8-7-15(21)20-9-5-6-14(11-20)24-17-18-12(2)10-13(3)19-17/h10,14H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZCTVYVQBNXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2926128.png)





![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2926139.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2926141.png)



![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2926148.png)